molecular formula C8H3Cl3F2O2 B1411311 2,4-Dichloro-3-(difluoromethoxy)benzoyl chloride CAS No. 1806349-95-0

2,4-Dichloro-3-(difluoromethoxy)benzoyl chloride

Cat. No.: B1411311
CAS No.: 1806349-95-0
M. Wt: 275.5 g/mol
InChI Key: XINYBYGXGBPWBD-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(difluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H3Cl3F2O2 It is a derivative of benzoyl chloride, featuring two chlorine atoms and a difluoromethoxy group attached to the benzene ring

Scientific Research Applications

2,4-Dichloro-3-(difluoromethoxy)benzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-(difluoromethoxy)benzoyl chloride typically involves the chlorination of 2,4-dichloro-3-(difluoromethoxy)benzoic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2, which act as chlorinating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale production may involve continuous flow reactors and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-(difluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,4-dichloro-3-(difluoromethoxy)benzoic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.

    Reduction: Requires strong reducing agents and is usually performed under anhydrous conditions.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    2,4-Dichloro-3-(difluoromethoxy)benzoic acid: Formed through hydrolysis.

    Alcohols: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-(difluoromethoxy)benzoyl chloride involves its reactivity as an acylating agent. The compound readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzoyl chloride
  • 3-(Difluoromethoxy)benzoyl chloride
  • 2,4-Dichloro-3-methoxybenzoyl chloride

Uniqueness

2,4-Dichloro-3-(difluoromethoxy)benzoyl chloride is unique due to the presence of both chlorine and difluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,4-dichloro-3-(difluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F2O2/c9-4-2-1-3(7(11)14)5(10)6(4)15-8(12)13/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINYBYGXGBPWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)Cl)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401225966
Record name Benzoyl chloride, 2,4-dichloro-3-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806349-95-0
Record name Benzoyl chloride, 2,4-dichloro-3-(difluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806349-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 2,4-dichloro-3-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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